molecular formula C6H12O2 B8409142 2-(Methoxymethyl)-3-methoxy-1-propene

2-(Methoxymethyl)-3-methoxy-1-propene

Cat. No. B8409142
M. Wt: 116.16 g/mol
InChI Key: ATHLOXMCQVYLNW-UHFFFAOYSA-N
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Patent
US07868002B2

Procedure details

To a solution of the 3-methoxy-2-methoxymethyl-1-propene (3.5 g, 30 mmol, 1.0 eq.) in THF (10 mL) at 0° C. was added BH3.THF (1M in THF, 18 mL, 0.6 eq.) and the resulting mixture was stirred for 40 min. The reaction was quenched with water followed by sodium perborate (10.6 g, 2.3 eq.), warmed to room temperature, stirred overnight, diluted with CH2Cl2 and filtered through celite. The filtrate was diluted with brine and the separated aqueous layer was extracted with CH2Cl2. The combined extracts were dried over Na2SO4 and filtered. The filtrate was distilled at atmospheric pressure to give light yellow liquid residue. Fractional distillation of the residue at 40 milliTorr gave 3-methoxy-2-methoxymethypropan-1-ol (1.93 g, 48%). b.p.=90-110° C.
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
18 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
10.6 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][CH2:3][C:4]([CH2:6][O:7][CH3:8])=[CH2:5].B.C1C[O:13]CC1.B(O[O-])=O.[Na+]>C1COCC1.C(Cl)Cl>[CH3:1][O:2][CH2:3][CH:4]([CH2:6][O:7][CH3:8])[CH2:5][OH:13] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
3.5 g
Type
reactant
Smiles
COCC(=C)COC
Name
Quantity
18 mL
Type
reactant
Smiles
B.C1CCOC1
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
10.6 g
Type
reactant
Smiles
B(=O)O[O-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred for 40 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was quenched with water
STIRRING
Type
STIRRING
Details
stirred overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
filtered through celite
ADDITION
Type
ADDITION
Details
The filtrate was diluted with brine
EXTRACTION
Type
EXTRACTION
Details
the separated aqueous layer was extracted with CH2Cl2
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined extracts were dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
DISTILLATION
Type
DISTILLATION
Details
The filtrate was distilled at atmospheric pressure
CUSTOM
Type
CUSTOM
Details
to give light yellow liquid residue
DISTILLATION
Type
DISTILLATION
Details
Fractional distillation of the residue at 40 milliTorr

Outcomes

Product
Details
Reaction Time
40 min
Name
Type
product
Smiles
COCC(CO)COC
Measurements
Type Value Analysis
AMOUNT: MASS 1.93 g
YIELD: PERCENTYIELD 48%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.